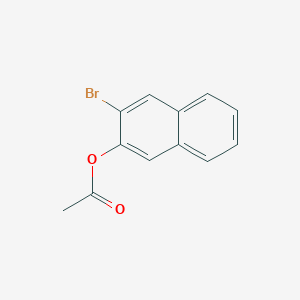

3-Bromo-2-naphthyl Acetate

Description

While specific research on 3-Bromo-2-naphthyl Acetate (B1210297) is not extensively documented in publicly available literature, its chemical identity is established with a Chemical Abstracts Service (CAS) number of 856208-82-7. accelachem.com Much of the understanding of this compound is built upon the well-documented chemistry of its isomers and precursors.

Interactive Data Table: Chemical Identity of 3-Bromo-2-naphthyl Acetate

| Property | Value |

| CAS Number | 856208-82-7 |

| Molecular Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.10 g/mol |

Halogenated naphthalenes are a class of aromatic compounds where one or more hydrogen atoms on the naphthalene (B1677914) ring are replaced by halogen atoms. The introduction of halogens, such as bromine, significantly alters the electronic properties and reactivity of the naphthalene core. This makes them valuable intermediates in organic synthesis and building blocks for functional materials. northwestern.edugoogle.com

The research on bromonaphthyl acetates is closely linked to the broader investigation of naphthalene chemistry. Early studies often focused on the fundamental reactions of bromination and acetylation of naphthols. The synthesis of these compounds typically involves the bromination of a 2-naphthol (B1666908) derivative, followed by esterification of the hydroxyl group.

The significance of this compound in contemporary chemical science can be inferred from the established importance of its structural motifs. The presence of a carbon-bromine bond on the naphthalene ring opens up a plethora of possibilities for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

The acetate group serves as a protecting group for the hydroxyl functionality of 3-bromo-2-naphthol (B1265481). This protection strategy is crucial in multi-step syntheses where the reactivity of the hydroxyl group needs to be masked. The acetate can be readily removed under basic or acidic conditions to liberate the free naphthol for subsequent reactions. This versatility makes this compound a potentially valuable intermediate for the synthesis of more complex naphthalene derivatives with applications in medicinal chemistry, materials science, and as chemical probes for studying biological processes. rsc.org

Interactive Data Table: Properties of Isomeric 6-Bromo-2-naphthyl Acetate

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | nih.gov |

| Molecular Weight | 265.10 g/mol | nih.gov |

| Boiling Point | 363.1°C at 760 mmHg | |

| Density | 1.494 g/cm³ |

Note: This data is for the isomeric compound 6-Bromo-2-naphthyl acetate and is provided for comparative purposes.

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and application. While its synthesis can be inferred from established methods for related compounds, detailed experimental procedures and optimization are not published. The acetylation of its precursor, 3-bromo-2-naphthol, is a logical synthetic route. rsc.org

Future research should focus on the following areas:

Optimized Synthesis: Developing and reporting a high-yield, scalable synthesis of this compound would be the first step to enabling further research.

Characterization: A comprehensive characterization of its physical and spectroscopic properties is needed to create a benchmark for future studies.

Reactivity Studies: A systematic investigation of its reactivity, particularly in cross-coupling reactions and other transformations at the bromine and acetate positions, would unlock its potential as a synthetic intermediate.

Exploration of Applications: Based on the properties of related halogenated naphthalenes, future work could explore the use of this compound in the synthesis of novel organic electronic materials, liquid crystals, or as a precursor to biologically active compounds. The functionalization of the related 3-bromonaphtho[2,3-b]thiophene scaffold highlights the potential for derivatization at the 3-position of the naphthalene system. chemrxiv.org

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

(3-bromonaphthalen-2-yl) acetate |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3 |

InChI Key |

BBNVKBKQXPWASC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo 2 Naphthyl Acetate

Regioselective Bromination Approaches to Naphthol and Naphthyl Acetate (B1210297) Precursors

The introduction of a bromine atom at the C-3 position of the naphthalene (B1677914) ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct Bromination Reactions (e.g., using Br₂, NBS)

Direct bromination of 2-naphthol (B1666908) or its derivatives is a common method to introduce a bromine atom onto the naphthalene ring. Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed. mdpi.comresearchgate.net

The reaction of 2-naphthol with bromine in a solvent like glacial acetic acid can lead to the formation of brominated naphthols. sci-hub.seorgsyn.org However, this can sometimes result in a mixture of isomers or polybrominated products. To achieve greater selectivity, specific conditions and reagents are necessary. For instance, the use of N-bromosuccinimide (NBS) can offer a milder and more selective alternative to Br₂ for the bromination of aromatic compounds. mdpi.comresearchgate.net The choice of solvent and the presence of catalysts can also significantly influence the outcome of the reaction. mdpi.com

| Reagent | Substrate | Conditions | Product(s) | Yield | Reference(s) |

| Br₂ | 2-Naphthyl Benzoate | Glacial Acetic Acid | 1-Bromo-2-naphthyl benzoate | - | sci-hub.se |

| KBr/ZnAl–BrO₃⁻–LDHs | 2-Naphthol | - | Monobrominated 2-naphthol | 90% | mdpi.com |

| NBS | Phenols/Naphthols | UV irradiation, room temp | Regioselective monobrominated products | Good to high | researchgate.net |

Electrophilic Aromatic Substitution Mechanisms in Bromination

The bromination of naphthalene and its derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.commasterorganicchemistry.com This two-step process involves the initial attack of the electron-rich aromatic ring on an electrophile, in this case, a bromine species (e.g., Br⁺ or a polarized Br-Br molecule). masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wku.edunih.gov In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The stability of the intermediate carbocation is a key factor in determining the position of substitution. For naphthalene, attack at the C-1 (alpha) position is generally favored over the C-2 (beta) position because the resulting carbocation intermediate is more stabilized by resonance. youtube.comvaia.com This is because attack at C-1 allows for the formation of more resonance structures where the aromaticity of the second ring is preserved. vaia.com

Strategies for Controlling Bromination Position on the Naphthalene Ring

Controlling the position of bromination on the naphthalene ring is crucial for the synthesis of specific isomers like 3-bromo-2-naphthol (B1265481). The directing effects of existing substituents on the ring play a pivotal role. nih.gov

In 2-naphthol, the hydroxyl (-OH) group is an activating, ortho-, para-directing group. This means it increases the electron density of the ring, particularly at the positions ortho (C-1 and C-3) and para (C-6) to it, making them more susceptible to electrophilic attack. Therefore, direct bromination of 2-naphthol would be expected to yield a mixture of 1-bromo-2-naphthol (B146047) and 3-bromo-2-naphthol, along with other isomers.

To favor substitution at the 3-position, one strategy is to block the more reactive 1-position. Another approach involves modifying the electronic properties of the directing group. For example, converting the hydroxyl group of 2-naphthol to an acetate group (-OAc) can alter the regioselectivity of electrophilic substitution. nih.govacs.org The acetyl group is less electron-donating than a hydroxyl group, which can influence the relative reactivity of the different positions on the naphthalene ring. nih.govacs.org The choice of brominating agent and reaction conditions, such as temperature and solvent, are also critical levers for controlling the regiochemical outcome. mdpi.comresearchgate.net

Esterification Pathways for 3-Bromo-2-naphthol to 3-Bromo-2-naphthyl Acetate

Once 3-bromo-2-naphthol is obtained, the final step is the esterification of the hydroxyl group to form the acetate ester.

Acetylation using Acetic Anhydride (B1165640) or Acetyl Chloride

A standard and widely used method for the acetylation of phenols is the reaction with acetic anhydride or acetyl chloride. google.comoregonstate.edu These reagents react with the hydroxyl group of 3-bromo-2-naphthol to form the corresponding ester, this compound.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and also neutralizes the hydrochloric acid or acetic acid byproduct formed during the reaction.

| Acetylating Agent | Substrate | Conditions | Product | Reference(s) |

| Acetic Anhydride | Alcohols/Phenols | Catalytic DMAP, solvent-free | Corresponding esters | organic-chemistry.org |

| Acetyl Chloride | 6-Bromo-2-naphthol (B32079) | DCM, reflux | 6-Bromo-2-naphthyl acetate | |

| Acetic Anhydride | Alcohols, phenols, amines | Catalytic phosphomolybdic acid, solvent-free | Acetylated products | organic-chemistry.org |

Catalytic Approaches in Esterification

Various catalysts can be employed to facilitate the esterification reaction, often leading to milder reaction conditions and improved yields. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylation reactions with acid anhydrides. organic-chemistry.org Even in small, catalytic amounts, DMAP can significantly promote the acetylation of alcohols and phenols. organic-chemistry.org

Other catalytic systems, such as phosphomolybdic acid and various Lewis acids like copper(II) triflate, have also been shown to be effective for acetylation reactions. organic-chemistry.org These catalysts can activate the acetylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of the bromo-naphthol. The choice of catalyst can be crucial for achieving high conversion and selectivity, particularly when dealing with substrates that may be sensitive to harsh reaction conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions for both the bromination and acetylation steps to maximize yield and purity.

The bromination of the precursor, 2-naphthol or a derivative, is a critical step where regioselectivity and efficiency are paramount. Research into the bromination of naphthols has explored various parameters. For the related bromination of 3-bromo-2-naphthol to yield 1,3-dibromo-2-naphthol, a study systematically optimized the oxidant, solvent, and temperature. rsc.org Using (diacetoxyiodo)benzene (B116549) (PIDA) as an oxidant in combination with aluminum tribromide (AlBr₃) in acetonitrile (B52724) at room temperature provided an excellent yield of 93%. rsc.org Attempts to alter the oxidant to [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), change the solvent to dichloromethane (B109758), or adjust the temperature resulted in lower yields or complex reaction mixtures. rsc.org

| Oxidant (1.0 equiv.) | AlBr₃ (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| PIFA | 2.4 | Acetonitrile | RT | 81 |

| PIFA | 2.4 | Dichloromethane | RT | c.r.m. |

| PIDA | 2.4 | Acetonitrile | RT | 93 |

| PIDA | 1.5 | Acetonitrile | RT | 73 |

| PIDA | 2.4 | Acetonitrile | 40 | 85 |

The choice of brominating agent and solvent also plays a significant role. While molecular bromine in acetic acid is traditional, other systems like N-bromosuccinimide (NBS) are used. sci-hub.se The solvent can influence reaction outcomes; for instance, in the bromination of aralkyl ketones, ethanol (B145695) was found to be superior to methanol, diethyl ether, or THF, providing excellent yields at reflux temperature. acgpubs.org The mode of reagent addition, such as portion-wise addition of NBS, has also been shown to improve the yield of the desired monobrominated product. acgpubs.org

For the subsequent acetylation of the brominated naphthol, reaction conditions are also optimized. This step typically involves reacting the hydroxyl group with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is often catalyzed by a base (e.g., pyridine) or a catalytic amount of acid and may be performed under reflux conditions to ensure complete conversion. The choice of solvent, such as dichloromethane or acetic acid, and precise control over temperature and reaction time are crucial for maximizing yield and purity.

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated aromatic compounds to reduce environmental impact and improve safety. imist.ma This involves developing protocols that use less hazardous reagents, employ environmentally benign solvents, and improve atom economy. imist.maresearchgate.net

A primary focus has been the replacement of molecular bromine (Br₂), which is highly toxic and corrosive, with safer brominating agents. sci-hub.se Several greener bromination systems have been developed:

Oxone® and Ammonium (B1175870) Bromide : A highly efficient and rapid method for the bromination of aromatic compounds uses ammonium bromide as the bromine source and Oxone® as an oxidant in a methanol-water solvent system. organic-chemistry.org This protocol avoids hazardous molecular bromine, metal catalysts, and strong acids, offering high yields and short reaction times. organic-chemistry.org

In Situ Generation of Br+ : One eco-friendly method generates the brominating species (Br+) in situ from potassium bromide (KBr) using ceric ammonium nitrate (B79036) (CAN) as a Lewis acid catalyst. innovareacademics.in This reaction can be performed in aqueous media or polyethylene (B3416737) glycol (PEG), avoiding chlorinated solvents. innovareacademics.in

Aerobic Oxidative Bromination : A transition-metal-free aerobic bromination has been established using hydrogen bromide (HBr) or sodium bromide (NaBr) in acetic acid as the bromine source. acs.org This method uses oxygen from the air as the terminal oxidant, producing water as the primary byproduct, which represents a significant environmental advantage. acs.org

Hydrobromic Acid and Hydrogen Peroxide : The combination of HBr and H₂O₂ is another green alternative for bromination, replacing liquid bromine in chlorinated solvents. This system is atom-efficient and generates water as the only byproduct. innovareacademics.in

These greener approaches not only enhance the safety and environmental profile of the synthesis but can also offer benefits in terms of selectivity, reaction time, and cost-effectiveness. sci-hub.sewku.edu

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Bromine Source | Molecular Bromine (Br₂) sci-hub.se | NaBr, KBr, NH₄Br organic-chemistry.orginnovareacademics.inacs.org |

| Solvent | Halogenated (e.g., CCl₄, CH₂Cl₂) sci-hub.se | Aqueous media, Acetic Acid, PEG imist.mainnovareacademics.inacs.org |

| Oxidant | Often not required or uses harsh oxidizers wku.edu | O₂ (air), H₂O₂, Oxone® organic-chemistry.orginnovareacademics.inacs.org |

| Byproducts | Corrosive (e.g., HBr) acgpubs.org | Water, benign salts innovareacademics.inacs.org |

| Safety | Uses toxic, corrosive reagents sci-hub.se | Reduced hazard, milder conditions imist.ma |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 Naphthyl Acetate

Halogen Atom Reactivity: Substitution and Elimination Reactions

The bromine atom attached to the C-3 position of the naphthalene (B1677914) core is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. While direct nucleophilic aromatic substitution is generally difficult for aryl halides without strong electron-withdrawing groups, the bromo group readily participates in metal-catalyzed cross-coupling and metal-halogen exchange reactions.

Direct nucleophilic substitution of the bromo group on 3-Bromo-2-naphthyl acetate (B1210297) via traditional SN1 or SN2 mechanisms is generally not feasible. The C(sp²)–Br bond is stronger than a C(sp³)–Br bond, and the electron-rich naphthalene ring repels incoming nucleophiles. Furthermore, the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction.

However, palladium-catalyzed reactions can achieve formal nucleophilic substitution. For instance, processes like the Buchwald-Hartwig amination allow for the coupling of amines with aryl halides, representing a powerful method for forming C–N bonds where direct substitution would fail. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides like 3-Bromo-2-naphthyl acetate. thieme-connect.com These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki coupling would involve its reaction with a suitable boronic acid (R-B(OH)₂) to yield a 3-substituted-2-naphthyl acetate derivative.

The catalytic cycle generally involves three key steps libretexts.orgyonedalabs.com:

Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group (R) from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 °C |

| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | Toluene | 80-110 °C |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O | Room Temp. to 65 °C |

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a C–C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.orglibretexts.org Reacting this compound with a terminal alkyne (R-C≡CH) under Sonogashira conditions would produce a 3-alkynyl-2-naphthyl acetate.

The mechanism involves two interconnected catalytic cycles wikipedia.org:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp. to 80 °C |

| Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene | 50-100 °C |

| Pd(OAc)₂/Ligand | CuI | K₃PO₄ | DMSO | 125 °C organic-chemistry.org |

Lithium-halogen exchange is a powerful method for converting aryl halides into highly nucleophilic organolithium compounds. wikipedia.org This reaction is typically very fast, often occurring at low temperatures to prevent side reactions. harvard.edu Treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), results in the exchange of the bromine atom for a lithium atom. wikipedia.orgharvard.edu

This reaction is kinetically controlled, and its equilibrium is driven by the formation of a more stable organolithium species. harvard.edusouthasiacommons.net The resulting 3-lithio-2-naphthyl acetate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.

Examples of Quenching Reactions:

Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid.

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group.

Carbonyl Addition: Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively.

It is important to note that the ester group in this compound is also susceptible to attack by the highly reactive organolithium reagent. Therefore, careful control of reaction conditions, such as using very low temperatures (-78 °C or lower), is crucial to favor the lithium-halogen exchange over nucleophilic attack at the ester carbonyl.

Ester Group Reactivity: Hydrolysis and Transesterification

The acetate ester group of this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation. This can be achieved under either acidic or basic conditions, leading to the formation of 3-bromo-2-naphthol (B1265481) and acetic acid (or its conjugate base).

Under acidic conditions, the hydrolysis of this compound typically proceeds through the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the naphthol portion).

Elimination: The protonated leaving group, 3-bromo-2-naphthol, is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the resulting acetic acid is deprotonated, regenerating the acid catalyst.

Base-mediated hydrolysis, also known as saponification, is an irreversible process that typically follows the BAC2 mechanism (base-mediated, acyl-oxygen cleavage, bimolecular). The mechanism is as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the 3-bromo-2-naphthoxide anion as the leaving group. The stability of this phenoxide-type anion makes it a good leaving group.

Proton Transfer: The 3-bromo-2-naphthoxide anion, being a relatively strong base, deprotonates the newly formed acetic acid in a rapid, irreversible acid-base reaction. This final step drives the reaction to completion.

Enzymatic Hydrolysis by Esterases and Lipases (as a model substrate)

This compound can serve as a model substrate for enzymatic hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, yielding 3-bromo-2-naphthol and acetic acid. This reaction is of significant interest in biocatalysis and for the development of enzyme assays.

The enzymatic hydrolysis of naphthyl acetates, including brominated derivatives, is a well-established method for studying esterase and lipase (B570770) activity. For instance, α-naphthyl acetate is a commonly used substrate in biochemical and histochemical assays to measure esterase activity. nih.govresearchgate.net The hydrolysis of these substrates by enzymes like Candida rugosa lipase has been studied to understand the effects of substrate structure on reaction rates and enantioselectivity. nih.gov

Lipases, a subclass of esterases, are particularly effective in catalyzing the hydrolysis of esters. They can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The hydrolysis of brominated aromatic esters has been successfully demonstrated using various lipases. For example, lipase from Pseudomonas fluorescens has been used for the hydrolytic conversion of substituted aryl esters. acs.org The general mechanism for lipase-catalyzed hydrolysis involves the formation of an enzyme-substrate complex, followed by nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (in this case, 3-bromo-2-naphthol) and an acylated enzyme intermediate. The subsequent hydrolysis of the acylated enzyme regenerates the free enzyme and releases the carboxylic acid.

Several factors can influence the efficiency and selectivity of the enzymatic hydrolysis of this compound. These include the choice of enzyme, reaction temperature, pH, and the presence of organic co-solvents. The steric and electronic properties of the substrate also play a crucial role. The presence of the bromine atom on the naphthalene ring can affect the binding of the substrate to the enzyme's active site and the rate of the catalytic steps.

Table 1: Examples of Enzymatic Hydrolysis of Related Ester Substrates

| Enzyme | Substrate | Product(s) | Key Findings |

| Candida rugosa lipase | α-halo phenylacetic acid esters | Mandelic acid | The steric bulk of the α-substituent significantly decreased the reaction rate. nih.gov |

| Pseudomonas fluorescens lipase | Substituted thiophenol esters | Corresponding carboxylic acid | Achieved modest hydrolytic conversion with high enantiomeric excess. acs.org |

| Various lipases | Symmetric biphenyl (B1667301) esters | Unsymmetric biphenyl acids | Demonstrated chemoselective monohydrolysis. nih.gov |

Naphthalene Ring Reactivity: Electrophilic and Nucleophilic Aromatic Transformations

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing bromo and acetate substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The acetate group (-OAc) is an activating group and an ortho-, para-director, while the bromine atom (-Br) is a deactivating group but also an ortho-, para-director. organicchemistrytutor.com In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). youtube.comyoutube.com

Given that this compound has substituents at the 2 and 3 positions, the directing effects would guide incoming electrophiles to the α-positions. The activating effect of the acetate group would likely dominate, directing electrophiles primarily to the 1- and 4-positions. The bromine at the 3-position would also direct to the adjacent α-position (position 4). Therefore, electrophilic substitution is expected to occur predominantly at the 1- and 4-positions of the naphthalene ring.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org

In the case of this compound, the acetate group is electron-donating by resonance, and there are no strong electron-withdrawing groups on the ring. Therefore, direct nucleophilic displacement of the bromine atom via the SNAr mechanism is expected to be difficult under standard conditions. However, under forcing conditions or through transition-metal-catalyzed cross-coupling reactions, the bromine atom can be substituted.

Oxidation Reactions of the Naphthalene Ring

The naphthalene ring system is susceptible to oxidation, although it is more resistant than simpler aromatic hydrocarbons like benzene. Oxidation can lead to the formation of naphthoquinones or cleavage of the aromatic ring under harsh conditions. The presence of the electron-donating acetate group and the deactivating bromine atom will influence the reactivity and regioselectivity of the oxidation.

Reduction Reactions of the Bromine Atom

The bromine atom in this compound can be removed through various reductive dehalogenation methods. Catalytic hydrogenation is a common and effective method for the reduction of aryl bromides. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent. organic-chemistry.orgorganic-chemistry.org

The reduction of aryl bromides can be achieved with high selectivity in the presence of other functional groups. organic-chemistry.org For this compound, it would be possible to selectively remove the bromine atom while leaving the acetate group and the naphthalene ring intact. Other methods for the reductive dehalogenation of aryl bromides include the use of reducing agents like tin hydrides or nickel-catalyzed reductive coupling reactions. nih.gov

Rearrangement Reactions and Isomerization Pathways

Aryl acetates, such as this compound, can undergo rearrangement reactions, most notably the Fries rearrangement and the photo-Fries rearrangement.

Fries Rearrangement:

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com For this compound, this reaction would involve the migration of the acetyl group from the oxygen atom to the carbon atoms of the naphthalene ring. The reaction is ortho and para selective. wikipedia.org In this case, the acetyl group would be expected to migrate to the positions ortho to the hydroxyl group (after hydrolysis of the acetate), which are the 1- and 3-positions. Since the 3-position is already substituted with a bromine atom, the primary product would likely be 1-acetyl-3-bromo-2-naphthol. The reaction conditions, such as temperature and solvent, can influence the ratio of the ortho and para products. wikipedia.org

Photo-Fries Rearrangement:

The photo-Fries rearrangement is a photochemical reaction that also converts a phenolic ester to a hydroxy aryl ketone upon exposure to UV light, but it proceeds through a radical mechanism and does not require a catalyst. wikipedia.orgslideshare.netbarbatti.org Similar to the thermal Fries rearrangement, the photo-Fries rearrangement of this compound would be expected to yield 1-acetyl-3-bromo-2-naphthol. asianpubs.org Studies on the photo-Fries rearrangement of 1-naphthyl acetate and 2-naphthyl acetate have shown that the acetyl group migrates to the adjacent ortho position. asianpubs.orgacs.orgrsc.org

Isomerization Pathways:

Isomerization of the naphthalene ring system itself is generally difficult and requires high energy conditions. nih.govrsc.org For a substituted naphthalene like this compound, isomerization could potentially involve the migration of the bromo or acetate substituents to other positions on the ring. However, such reactions are not common under typical laboratory conditions and would likely require specific catalysts or photochemical activation. For instance, the isomerization of methylnaphthalenes has been studied over zeolite catalysts at elevated temperatures. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of "3-Bromo-2-naphthyl Acetate".

¹H NMR spectroscopy of "this compound" reveals distinct signals for the aromatic protons and the acetyl methyl protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2–8.5 ppm, while the singlet for the acetate (B1210297) methyl group is found at approximately δ 2.3 ppm. The specific chemical shifts and coupling patterns of the naphthyl protons are influenced by the positions of the bromo and acetate substituents.

In ¹³C NMR spectroscopy, distinct resonances are observed for each unique carbon atom in the molecule. bhu.ac.in The carbonyl carbon of the acetate group typically appears in the downfield region of 170-185 ppm. libretexts.org The aromatic carbons resonate between 110-150 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. libretexts.org The methyl carbon of the acetate group gives a signal in the upfield region, typically around 20-30 ppm. libretexts.org

The bromine atom on the naphthyl ring introduces significant anisotropic effects, influencing the chemical shifts of nearby protons. researchgate.net Specifically, the proton at the peri-position (H-1) to the bromine atom is expected to be shifted downfield due to the magnetic anisotropy of the C-Br bond. researchgate.net This effect is a valuable tool in confirming the regiochemistry of the bromine substitution on the naphthalene (B1677914) ring.

¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| This compound | ¹H | ~2.3 (s, 3H, CH₃), ~7.2-8.5 (m, 6H, Ar-H) | CDCl₃ |

| This compound | ¹³C | ~21 (CH₃), ~118-135 (Ar-C), ~147 (C-O), ~169 (C=O) | CDCl₃ |

| 1-Allyl-3-bromo-2-(2-naphthyl)-2,1-borazaronaphthalene | ¹H | 8.55 (s, 1H), 8.02 (s, 1H), 7.94–7.89 (m, 3H), 7.8 (dd, J = 7.9, 1.3 Hz, 1H), 7.65–7.57 (m, 3H), 7.53–7.49 (m, 2H), 7.34–7.30 (m, 1H), 6.04–5.97 (m, 1H), 5.15 (dd, J = 10.5, 1.2 Hz, 1H), 4.94 (dd, J = 17.4, 1.2 Hz, 1H), 4.75–4.73 (m, 2H) | acetone-d₆ |

| 1-Allyl-3-bromo-2-(2-naphthyl)-2,1-borazaronaphthalene | ¹³C | 146.2, 140.0, 135.1, 133.2. 133.0, 131.3, 129.7, 129.1, 128.9, 128.0, 127.6, 126.6, 126.5, 125.9, 125.8, 122.0, 117.1, 115.3, 51.5 | acetone-d₆ |

Note: The chemical shifts for this compound are predicted based on typical values for similar structures and may vary slightly in experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the "this compound" molecule, two-dimensional (2D) NMR techniques are employed. core.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would show correlations between the coupled aromatic protons on the naphthalene ring, helping to trace the proton-proton connectivity. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This is crucial for assigning the carbon resonances based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov For "this compound," HMBC is particularly useful for confirming the position of the bromo and acetate groups. For instance, correlations would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as the carbon at the 2-position of the naphthyl ring (C-2). researchgate.net Correlations between aromatic protons and neighboring quaternary carbons would further solidify the structural assignment. researchgate.net

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of "this compound." nih.gov While the naphthalene core is rigid, rotation around the C-O bond of the ester linkage can be investigated. At lower temperatures, the rotation might slow down sufficiently to observe distinct signals for different conformers, if a significant energy barrier exists. unibo.it However, for a relatively simple molecule like "this compound," it is likely that rotation around this bond is fast on the NMR timescale even at lower temperatures, resulting in averaged signals. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of "this compound," further confirming its structure. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation of "this compound" under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for esters is the loss of the alkoxy group or the acyl group. The loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) is a characteristic fragmentation pathway for aryl acetates, leading to the formation of a 3-bromo-2-naphthol (B1265481) radical cation. Another likely fragmentation is the cleavage of the C-Br bond.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact mass and elemental formula of "this compound." acs.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₂H₉⁷⁹BrO₂ is 263.97859 Da. nih.gov HRMS data is invaluable for confirming the identity of a synthesized compound and is often required for publication in scientific journals. scispace.com

Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Mass Spectrometry | Molecular Weight | 265.10 g/mol accelachem.combldpharm.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (C₁₂H₉⁷⁹BrO₂) | 263.97859 Da nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (C₁₂H₉⁸¹BrO₂) | 265.97654 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound" by probing their characteristic vibrational frequencies. acs.org

The IR spectrum of "this compound" would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be observable. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond would also be Raman active. Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of "this compound," allowing for its unambiguous identification and assessment of purity.

Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735-1750 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Ester (C-O) | Stretch | 1000-1300 |

| C-Br | Stretch | 500-600 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the study of "this compound" and related compounds, providing critical insights into their electronic structure and reaction dynamics. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophore, in this case, the brominated naphthalene ring system.

UV-Vis spectroscopy is also an invaluable tool for monitoring the kinetics of reactions involving "this compound," particularly its hydrolysis. The hydrolysis of the acetate group yields 3-bromo-2-naphthol, a product with a different electronic environment and, consequently, a different UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or the product over time, the rate of the reaction can be determined. researchgate.netiium.edu.my For instance, the hydrolysis of α-naphthyl acetate is often monitored by the appearance of the naphthol product. iium.edu.mytku.edu.tw This kinetic data is crucial for understanding reaction mechanisms, determining rate constants, and studying the influence of catalysts or different reaction conditions on the hydrolysis of "this compound". researchgate.netnih.govniscpr.res.in

X-ray Crystallography for Solid-State Molecular Architecture and Conformation of Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into the molecular architecture and conformation of molecules. While the specific crystal structure of "this compound" is not detailed in the available literature, analysis of closely related bromo-naphthalene derivatives reveals key structural features that are pertinent to understanding its solid-state behavior.

Crystallographic studies on derivatives containing a bromo-naphthalene moiety consistently show a planar naphthalene ring system. The substituents, such as bromine and other functional groups, lie within this plane or are positioned in specific spatial arrangements that influence intermolecular interactions and crystal packing. These interactions are critical in determining the bulk properties of the material.

The introduction of a bromine atom onto the naphthalene framework significantly influences the crystal packing arrangement through halogen bonding and other non-covalent interactions. In the crystal structures of various bromo-naphthalene derivatives, these interactions play a crucial role in stabilizing the solid-state architecture. For example, in the structure of some brominated phenanthrene (B1679779) derivatives, which share aromatic similarities with naphthalene, intermolecular interactions are key to the crystal structure. acgpubs.org The conformation of acetate groups in related naphthyl acetate structures can also be determined, revealing details about rotational freedom and preferred orientations within the crystal lattice. nih.gov

The following table summarizes crystallographic data for several derivatives containing a bromo-naphthalene or related structural motif, illustrating the common crystallographic parameters and space groups observed in this class of compounds.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 4-Bromonaphthalen-2-amine | C₁₀H₈BrN | Not Specified | Not Specified | Planar naphthalene ring system. | |

| 1,3,5,7-Tetrabromonaphthalene | C₁₀H₄Br₄ | Not Specified | Not Specified | Structure confirmed by X-ray diffraction. | arkat-usa.org |

| 3,9-Dibromophenanthrene | C₁₄H₈Br₂ | Not Specified | Not Specified | Characterized by X-ray diffraction. | acgpubs.org |

| 2,4-Dioxo-5-(1-naphthylmethylene)-3-thiazolidineacetic acid | C₁₆H₁₁NO₄S | Not Specified | Not Specified | Structural analysis by X-ray crystallography. | nih.gov |

Computational and Theoretical Investigations of 3 Bromo 2 Naphthyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. jcsp.org.pk For 3-Bromo-2-naphthyl Acetate (B1210297), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute a range of electronic descriptors. tandfonline.com These calculations provide a detailed picture of the electron distribution and help predict the molecule's stability and chemical reactivity.

The optimized geometric structure reveals key bond lengths and angles, while the electronic properties derived from the calculations, such as ionization potential, electron affinity, and chemical hardness, offer quantitative measures of reactivity. jocpr.com This information is critical for understanding how the molecule will interact with other chemical species and under various reaction conditions. Theoretical methods are often used in conjunction with experimental techniques like X-ray diffraction to validate the predicted geometric features of the compound. jcsp.org.pk

The Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For aromatic compounds like 3-Bromo-2-naphthyl Acetate, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be distributed across the acetyl group and the bromine atom. This distribution helps in predicting the pathways of charge transfer within the molecule during electronic transitions or chemical reactions. jocpr.com Analysis of the HOMO-LUMO gap is widely employed to understand the electronic and optical properties of compounds. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Compounds This table presents typical values obtained from DFT calculations for related aromatic compounds to illustrate the concepts of HOMO-LUMO analysis. Specific values for this compound would require a dedicated computational study.

| Parameter | Representative Value (eV) | Significance |

| EHOMO | -5.57 eV | Electron-donating ability |

| ELUMO | -2.31 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.26 eV | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de An MEP map illustrates the charge distribution on the van der Waals surface of a molecule, using a color scale to denote different potential regions. wolfram.com This map is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. jcsp.org.pk

For this compound, the MEP map would reveal specific regions of varying electron density:

Negative Regions (Red/Yellow): These areas have a high electron density and represent the most likely sites for electrophilic attack. In this molecule, such regions are expected around the oxygen atoms of the acetate group due to their high electronegativity and lone pairs of electrons. jcsp.org.pknih.gov

Positive Regions (Blue): These are electron-deficient areas that are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms and, to a lesser extent, the bromine atom. jcsp.org.pk

Neutral Regions (Green): These areas, generally the aromatic carbon framework, have a balanced electrostatic potential. wolfram.com

By analyzing the MEP map, one can predict how this compound will interact with other reagents, for instance, in drug-receptor binding or in chemical reactions involving charged species. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating complex reaction mechanisms at the molecular level. gla.ac.uk For reactions involving this compound, such as substitution, hydrolysis, or cross-coupling reactions, DFT calculations can be used to map the entire potential energy surface. This involves identifying all intermediates and, crucially, the transition states that connect them. researchgate.net

A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. researchgate.net By calculating the Gibbs free energy of activation (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a proposed mechanism. For example, in a nucleophilic substitution reaction at the bromine-bearing carbon, computational analysis can help determine whether the reaction proceeds via an SNAr mechanism or another pathway by comparing the activation energies of the respective transition states. These theoretical studies can also shed light on stereoselectivity by analyzing the relative energies of transition states leading to different stereoisomers. researchgate.net

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) through Quantum Chemical Methods

Quantum chemical methods provide a reliable means of predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural validation. acs.orgnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the 1H and 13C NMR chemical shifts. researchgate.net The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and show good agreement with experimental spectra, aiding in the assignment of complex spectral peaks. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. tandfonline.com It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These calculations can help interpret the observed UV-Vis spectrum in terms of specific molecular orbital transitions (e.g., π → π*).

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. jocpr.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate well with the peaks observed in an experimental IR spectrum. This allows for a detailed assignment of the vibrational modes of this compound, such as the C=O stretch of the ester, the C-Br stretch, and the various aromatic C-H and C-C vibrations. uva.nl

Table 2: Theoretically Predicted vs. Experimental Spectroscopic Data for a Representative Bromo-Aromatic Compound This table provides an example of how theoretical predictions are compared with experimental results. Data is for a structurally related compound.

| Spectroscopic Data | Theoretical (Calculated) | Experimental (Observed) |

| 1H NMR (δ, ppm) | 7.20-8.10 | 7.14-8.08 |

| 13C NMR (δ, ppm) | 112.0-145.0 | 112.5-143.9 |

| IR (cm-1) | C=O Stretch: 1755 | C=O Stretch: 1760 |

| C-Br Stretch: 670 | C-Br Stretch: 660 | |

| UV-Vis (λmax, nm) | 285, 330 | 288, 335 |

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to:

Study Conformational Flexibility: Analyze the rotation around the single bonds, particularly the C-O bond of the ester linkage, to identify the most stable conformations and the energy barriers between them.

Simulate Intermolecular Interactions: In a simulated condensed phase (like a solvent or a crystal lattice), MD can model how multiple molecules of this compound interact with each other through van der Waals forces, dipole-dipole interactions, and potential π-π stacking of the naphthalene rings. acs.org

Analyze Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the conformation and dynamics of the solute molecule.

Techniques like Hamiltonian Replica Exchange (HREM) can be employed to enhance sampling and overcome large energy barriers, ensuring a thorough exploration of the conformational space, which is particularly useful for molecules with multiple rotatable bonds or those that exist in different metastable states. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with a specific activity. grafiati.com While often applied to biological or toxicological endpoints, QSAR can also be used to model chemical activity, such as reaction rates or equilibrium constants. nih.gov

For a series of substituted 2-naphthyl acetates, a QSAR model could be developed to predict a property like the rate of hydrolysis. The process would involve:

Data Set Assembly: Synthesizing a series of analogs of this compound with different substituents on the naphthalene ring.

Descriptor Calculation: Calculating various molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., molar volume), and hydrophobic descriptors (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that links the descriptors to the measured chemical activity.

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model development.

Such a model would provide valuable insights into the structural features that govern the chemical reactivity of this class of compounds, facilitating the design of new molecules with tailored properties. researchgate.net

Applications of 3 Bromo 2 Naphthyl Acetate As a Chemical Intermediate and Reagent

Precursor in the Synthesis of Functionalized Naphthalene (B1677914) Derivatives

3-Bromo-2-naphthyl acetate (B1210297) is a key starting material for creating a wide array of functionalized naphthalene derivatives. The bromine atom at the 3-position and the acetate group at the 2-position provide two distinct reactive sites that can be selectively modified.

The bromine atom can be replaced by various nucleophiles through substitution reactions, introducing new functional groups to the naphthalene ring. smolecule.com The acetate group can be easily hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl group, which can then undergo further reactions. smolecule.com This dual functionality makes it a versatile precursor for synthesizing more complex molecules. smolecule.com

For instance, it serves as an intermediate in the synthesis of pharmaceutically relevant compounds. Research has documented its conversion to non-steroidal anti-inflammatory drugs through intermediates like 6-bromo-2-methoxynaphthalene.

The synthesis of functionalized naphthols is another significant application. thieme-connect.com Cascade reactions involving 2-halophenyl ketones and various carbonyl compounds, catalyzed by copper chloride, can produce highly substituted naphthalenes. thieme-connect.com While this specific example uses a different starting material, it highlights the general strategies employed for naphthalene synthesis where bromo-substituted precursors are valuable.

The following table summarizes some of the transformations and resulting derivatives starting from 3-bromo-2-naphthyl acetate's parent compound, 3-bromo-2-naphthol (B1265481), which can be readily obtained from the acetate.

Table 1: Synthesis of Functionalized Naphthalene Derivatives

| Starting Material | Reagents and Conditions | Product | Application/Significance |

|---|---|---|---|

| 3-Bromo-2-naphthol | Aryl aldehydes, catalyst | 3-Bromo-12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-ones | Synthesis of xanthene derivatives researchgate.net |

This table is illustrative of the types of reactions the 3-bromo-2-naphthol core can undergo, which is readily accessible from this compound.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The naphthalene framework of this compound serves as a foundational unit for constructing larger, more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The development of efficient methods to build these structures is crucial for materials science and medicinal chemistry.

Recent advancements in organic synthesis have focused on creating complex molecules from simple, abundant starting materials. nagoya-u.ac.jp While not directly mentioning this compound, these methods often rely on the strategic functionalization of aromatic rings, a role this compound is well-suited for. nagoya-u.ac.jp The bromine atom allows for cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds and extending the aromatic system.

For example, a related compound, 3-bromonaphtho[2,3-b]thiophene, has been synthesized and further functionalized through lithium-halogen exchange, demonstrating the utility of the bromo-naphthalene scaffold in creating more complex heterocyclic structures. chemrxiv.org Although this is a different isomer, the chemical principles are transferable.

The synthesis of various substituted naphthalenes often involves annulation reactions where a bromo-substituted precursor reacts with an alkyne or another coupling partner. thieme-connect.com These methods provide access to a wide range of polysubstituted naphthalenes, which are precursors to larger PAHs. researchgate.net

Role in the Synthesis of Dyes and Pigments (as an intermediate)

Naphthalene derivatives have historically been, and continue to be, important components in the synthesis of dyes and pigments. The chromophoric properties of the naphthalene ring system can be tuned by the introduction of various substituents. This compound, after conversion to its corresponding amine or phenol, can serve as a valuable intermediate in the production of azo dyes.

Azo dyes are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are synthesized through a coupling reaction between a diazonium salt and a coupling component, which is often an electron-rich aromatic compound like a naphthol or an aromatic amine.

The general synthetic route involves:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component.

In this context, this compound can be hydrolyzed to 3-bromo-2-naphthol, which can then act as a coupling component. kashanu.ac.ir The bromine atom and the hydroxyl group on the naphthalene ring influence the electronic properties of the resulting dye, thereby affecting its color and other properties.

For example, the synthesis of azo dyes based on β-naphthol (2-naphthol) is a well-established process. kashanu.ac.ir By using a substituted naphthol like 3-bromo-2-naphthol, novel dyes with potentially different shades and fastness properties can be created. The synthesis of various acid dyes often utilizes substituted naphthol derivatives as key building blocks. researchgate.netjournalijar.com

Utilization in Materials Science for Polymer and Semiconductor Precursors (as a monomer/intermediate)

The rigid, planar structure and the electronic properties of the naphthalene core make this compound an attractive intermediate for the synthesis of materials with interesting optical and electronic properties. These materials can find applications in polymers and as precursors for organic semiconductors.

The functional groups on this compound allow for its incorporation into larger molecular architectures. The bromine atom is a versatile handle for polymerization reactions, particularly through cross-coupling methodologies. This enables the creation of conjugated polymers where the naphthalene unit is part of the polymer backbone. Such polymers are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

While direct polymerization of this compound is not widely reported, the functionalization of related bromo-naphthalene structures is a key strategy in materials science. For instance, the synthesis of functionalized molecules with applications in materials science often involves the cross-coupling of bromo-aromatic compounds. acs.org

The development of new techniques to create polycyclic aromatic hydrocarbons (PAHs), which are the building blocks of many organic electronic materials, often starts from simple aromatic compounds. nagoya-u.ac.jp Intermediates like this compound provide a more complex and pre-functionalized starting point for the synthesis of these advanced materials.

Development as a Substrate in Enzymatic Assays for Mechanistic Studies or Enzyme Characterization

This compound and its derivatives are valuable tools in biochemistry for studying enzyme activity. The ester linkage can be cleaved by hydrolytic enzymes, releasing 3-bromo-2-naphthol. This product can then be detected, often through a secondary reaction that produces a colored or fluorescent signal.

In a chromogenic assay, the enzymatic reaction produces a colored product that can be quantified spectrophotometrically. cymitquimica.com this compound can be used as a chromogenic substrate for esterases.

The general principle of the assay is as follows:

Enzymatic Hydrolysis: The esterase cleaves the acetate group from this compound, releasing 3-bromo-2-naphthol.

Coupling Reaction: The released 3-bromo-2-naphthol is immediately coupled with a diazonium salt (e.g., Fast Blue RR salt) present in the reaction mixture. researchgate.net

Color Formation: This coupling reaction forms a colored azo dye.

Quantification: The intensity of the color, which is proportional to the amount of 3-bromo-2-naphthol released, is measured using a spectrophotometer.

This method allows for the quantitative determination of esterase activity. researchgate.net Similar naphthyl derivatives are widely used as substrates for various enzymes. For example, 6-bromo-2-naphthyl-β-D-galactopyranoside is a chromogenic substrate for β-galactosidase. medchemexpress.commedchemexpress.com Upon hydrolysis, it releases 6-bromo-2-naphthol (B32079), which can be detected to indicate enzyme activity. medchemexpress.com

Table 2: Examples of Naphthyl-Based Chromogenic Substrates

| Substrate | Enzyme | Principle of Detection |

|---|---|---|

| 6-Bromo-2-naphthyl α-D-glucopyranoside | α-glucosidase | Release of 6-bromo-2-naphthol, which couples with a diazonium salt to form a colored precipitate. biosynth.com |

| 6-Bromo-2-naphthyl-β-D-galactopyranoside | β-galactosidase | Hydrolysis generates a yellow precipitate indicating enzyme presence. medchemexpress.commedchemexpress.com |

In addition to chromogenic assays, derivatives of 3-bromo-2-naphthol can also be used to develop fluorogenic probes. In a fluorogenic assay, the enzymatic reaction produces a fluorescent product. These assays are often more sensitive than chromogenic assays.

The principle is similar to the chromogenic assay, but instead of a colored product, a fluorescent product is formed. The release of the naphthol derivative from its non-fluorescent precursor upon enzymatic cleavage leads to an increase in fluorescence that can be monitored over time to study enzyme kinetics.

While specific examples of this compound as a fluorogenic probe are not detailed in the provided context, the general concept is well-established with other naphthol derivatives. The fluorescence of the naphthol moiety can be utilized for this purpose.

Reagent in Organic Reaction Methodology Development

While direct studies focusing on this compound as a reagent in developing new reaction methodologies are limited, its corresponding de-acetylated form, 3-bromo-2-naphthol, serves as a significant substrate in the advancement of novel synthetic strategies. The acetate group is typically regarded as a protecting group for the hydroxyl function, and thus, methodologies developed using 3-bromo-2-naphthol are often directly applicable or adaptable to this compound. Researchers utilize 3-bromo-2-naphthol to test the scope, efficiency, and stereoselectivity of new catalytic systems, particularly in reactions where the electronic properties and steric hindrance of the substrate are critical.

Its inclusion in these studies is valuable for several reasons: the bromine atom provides a site for further functionalization (e.g., cross-coupling reactions), and it acts as an electron-withdrawing group, which can influence the reactivity of the naphthyl system. The performance of a new reaction with this substrate helps to establish its tolerance for halogens and its effectiveness with electron-deficient aromatic compounds.

Iron-Catalyzed Asymmetric Oxidative Coupling

In the development of new methods for creating axially chiral bi-naphthols (BINOLs), which are privileged ligands in asymmetric catalysis, 3-bromo-2-naphthol has been used as a test substrate. Research into iron-catalyzed asymmetric oxidative coupling reactions has explored the viability of substrates with electron-withdrawing groups. In one such study, 3-bromonaphthalen-2-ol was successfully converted to its corresponding 3,3′-disubstituted BINOL derivative. mdpi.com This demonstrated that the newly developed iron-based catalytic system was tolerant of an electron-withdrawing bromine substituent at the C3-position, expanding the utility of this method. mdpi.com

| Substrate | Catalyst System | Product | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 3-Bromonaphthalen-2-ol | Fe(acac)₃ / Bisquinolyldiamine Ligand | (R)-3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol | 51% | 79:21 |

Organocatalytic Dearomatization and Domino Reactions

3-Bromo-2-naphthol and its derivatives are instrumental in the development of organocatalytic asymmetric dearomatization reactions. These reactions are powerful tools for converting flat aromatic compounds into complex three-dimensional structures, which are valuable in medicinal chemistry and natural product synthesis.

One study detailed an organocatalyzed asymmetric dearomatization reaction of β-naphthols with 3-bromooxindoles to construct vicinal all-carbon quaternary stereocenters. bohrium.com While 2-naphthols with halogen substituents at the 3-position were found to yield products with reduced enantioselectivities compared to other substituted naphthols, their inclusion was crucial for defining the substrate limitations of the new method. bohrium.com

In another area, the development of domino reactions, which involve several bond-forming events in a single step, has utilized bromo-naphthol substrates. For instance, a model organocatalytic Friedel-Crafts/substitution domino-type reaction was performed using (Z)-(2-bromo-2-nitrovinyl)benzene and β-naphthol to test the feasibility of the new cascade sequence. metu.edu.tr Furthermore, research on direct α-functionalization reactions of enals has employed 1-bromo-2-naphthol (B146047) to demonstrate the power of an iminium-Michael-alkylation-enamine-retro-Michael cascade sequence under organocatalytic conditions. researchgate.net Though not the 3-bromo isomer, this highlights the general utility of brominated naphthols in validating new cascade methodologies. researchgate.netunm.edu

| Reaction Type | Substrate | Key Reagents/Catalysts | Purpose of Study | Reference |

|---|---|---|---|---|

| Asymmetric Dearomatization | 3-Halogenated-2-naphthols | Thiourea or Squaramide Organocatalysts, K₂CO₃ | To construct vicinal all-carbon quaternary stereocenters and test substrate scope. | bohrium.com |

| Asymmetric Oxidative Coupling | 3-Bromonaphthalen-2-ol | Fe(acac)₃, Chiral Bisquinolyldiamine Ligand | To develop iron-catalyzed synthesis of BINOLs with electron-withdrawing groups. | mdpi.com |

| Domino Reaction (Friedel-Crafts/Substitution) | β-Naphthol | (Z)-(2-bromo-2-nitrovinyl)benzene, Organocatalyst | To establish a novel domino reaction pathway. | metu.edu.tr |

| α-Arylation Cascade | 1-Bromo-2-naphthol | Enals, Aminocatalyst | To demonstrate a new iminium-Michael cascade sequence. | researchgate.net |

Advanced Methodological Considerations and Emerging Research Directions

Flow Chemistry Approaches for Continuous Synthesis

The application of flow chemistry for the synthesis of fine chemicals and pharmaceutical intermediates has garnered significant attention due to its potential for enhanced safety, scalability, and process control compared to traditional batch methods. While specific literature detailing the continuous synthesis of 3-bromo-2-naphthyl acetate (B1210297) is not extensively available, the principles of flow chemistry can be readily applied to its production. The synthesis of related compounds, such as 2-naphthyl acetate, has been achieved with high selectivity using homogeneous catalysts in environmentally friendly protocols, which are amenable to flow-through conditions. sciencepublishinggroup.com

Continuous flow systems offer superior heat and mass transfer, which is particularly advantageous for exothermic reactions like bromination and acetylation. The synthesis could be envisioned as a multi-step flow process. For instance, the bromination of 2-naphthol (B1666908) could be performed in a packed-bed reactor containing a solid-supported brominating agent or catalyst to improve selectivity and simplify purification. Subsequently, the resulting 3-bromo-2-naphthol (B1265481) could be directly streamed into a second reactor module for acetylation. The acetylation of 2-naphthol to 2-naphthyl acetate has been demonstrated using various acetylating agents and catalysts, a reaction that can be optimized for flow conditions to achieve high conversion and yield. researchgate.net

The modular nature of flow chemistry setups allows for the telescoping of reaction steps, minimizing the isolation of intermediates and reducing waste. Automated platforms can be developed for the synthesis of a library of naphthalene (B1677914) derivatives by systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach would be highly beneficial for optimizing the synthesis of 3-bromo-2-naphthyl acetate and its analogues.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Synthesis |

| Heat Transfer | Efficient dissipation of heat from exothermic bromination and acetylation reactions, preventing side-product formation. |

| Mass Transfer | Enhanced mixing of reagents, leading to faster reaction rates and higher conversions. |

| Safety | Minimization of the volume of hazardous reagents and reactive intermediates at any given time. |

| Scalability | Straightforward scaling of production by extending the operation time or by numbering-up parallel reactors. |

| Automation | Potential for automated process control and optimization, leading to improved reproducibility. |

Chemo-Enzymatic and Biocatalytic Transformations

Chemo-enzymatic synthesis integrates the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for the synthesis of complex molecules. nih.gov For this compound, a key biocatalytic transformation would be the stereoselective hydrolysis of the acetate group by lipases or esterases to yield (R)- or (S)-3-bromo-2-naphthol, which are valuable chiral building blocks. The enzymatic hydrolysis of the related compound, 2-naphthyl acetate, has been studied, demonstrating the feasibility of using enzymes for this type of transformation. nih.govresearchgate.net

The enzymatic kinetic resolution of racemic secondary alcohols, a process analogous to the hydrolysis of the acetate, has been successfully implemented in continuous flow systems. nih.gov For example, Novozym 435, an immobilized lipase (B570770), has been used for the kinetic resolution of alcohols with vinyl acetate as the acyl donor. nih.gov A similar strategy could be employed for the stereoselective acylation of a racemic mixture of 3-bromo-2-naphthol to produce enantioenriched this compound.

Furthermore, the integration of chemical and enzymatic steps can lead to more efficient synthetic routes. For instance, a chemical synthesis could be used to produce racemic this compound, followed by an enzymatic hydrolysis step to resolve the enantiomers. This approach combines the robustness of chemical synthesis with the high selectivity of biocatalysis. nih.gov

Table 2: Potential Chemo-Enzymatic Transformations for this compound

| Transformation | Enzyme Class | Potential Product | Significance |

| Hydrolysis | Lipase, Esterase | (R)- or (S)-3-bromo-2-naphthol | Access to enantiomerically pure chiral synthons. |

| Acylation | Lipase, Esterase | Enantioenriched this compound | Kinetic resolution of racemic 3-bromo-2-naphthol. |

| Oxidation | Monooxygenase | Hydroxylated or quinone derivatives | Introduction of further functionality for derivatization. |

Photochemical Reactions Involving this compound

The photochemical reactivity of naphthalene derivatives is a rich area of study, with potential applications in synthesis and materials science. For this compound, photochemical transformations could be initiated by excitation of the naphthalene chromophore. The presence of the bromine atom and the acetate group can influence the excited-state properties and reaction pathways.

One potential photochemical reaction is the photo-induced cleavage of the C-O bond of the acetate group, which could proceed via different mechanisms depending on the wavelength of light used and the presence of sensitizers. Another possibility is the photochemical homolysis of the C-Br bond, generating a naphthyl radical that could participate in subsequent reactions.

Studies on related compounds, such as 6-bromo-2-naphthol (B32079), have shown that they can function as photoacid catalysts upon visible light irradiation. nsf.gov The excited state of 6-bromo-2-naphthol exhibits increased acidity compared to its ground state. nsf.gov It is plausible that this compound could undergo photo-hydrolysis or participate in photo-catalyzed reactions, although the efficiency might be influenced by the presence of the acetate group. The photochemistry of naphthol-naphthalimide conjugates has also been investigated, revealing processes such as Förster resonance energy transfer (FRET) and the formation of quinone methides. nih.gov These studies provide a framework for predicting the potential photochemical behavior of this compound.

Electrosynthesis Applications and Redox Chemistry

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods for the synthesis of organic compounds, as it utilizes electricity as a traceless reagent. The naphthyl core of this compound is redox-active, making it a suitable candidate for electrochemical transformations.